Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Diantimony and Its Congeners
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Diantimony and Its Congeners
An in-depth analysis for researchers, scientists, and drug development professionals on the crystallographic structures of elemental antimony and key diantimony compounds, outlining the experimental methodologies for their characterization.
While the term "diantimony" suggests a molecular entity (Sb₂), a stable bulk crystalline form of pure diantimony under standard conditions has not been isolated or characterized. The Sb₂ molecule is observed in the gas phase. Therefore, this guide focuses on the comprehensive crystal structure analysis of elemental antimony (α-Sb), the most stable allotrope, which possesses a rhombohedral structure. Furthermore, we delve into the crystallographic analysis of crucial semiconducting compounds that contain a 1:1.5 stoichiometric ratio of antimony to other elements, colloquially referred to as diantimony compounds, namely diantimony trisulfide (Sb₂S₃), diantimony trioxide (Sb₂O₃), and diantimony tritelluride (Sb₂Te₃). Understanding the precise atomic arrangement within these materials is paramount for predicting their physical and chemical properties, which is of significant interest in materials science and for applications in drug development, such as in antimony-based therapeutics.
Crystallographic Data of Elemental Antimony and Diantimony Compounds
The crystallographic parameters of elemental antimony and its selected compounds have been determined primarily through X-ray and electron diffraction techniques. The data presented in the following tables are essential for computational modeling and for understanding the structure-property relationships of these materials.
Elemental Antimony (α-Sb)
Elemental antimony, in its most stable metallic form, adopts a rhombohedral crystal structure.[1] This layered structure consists of fused, ruffled, six-membered rings.[1]
| Parameter | Value | Reference |
| Crystal System | Trigonal | [2] |
| Space Group | R-3m | [1][2] |
| Space Group Number | 166 | [1][2] |
| Lattice Constants (Hexagonal setting) | a = 4.307 Å, c = 11.273 Å | [2] |
| Atomic Positions | Sb: (0, 0, z) with z ≈ 0.233 |
Diantimony Trisulfide (Sb₂S₃)
Diantimony trisulfide, found in nature as the mineral stibnite, crystallizes in the orthorhombic system.[3][4] Its structure is composed of (Sb₄S₆)n chains.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | Pnma | [5] |
| Space Group Number | 62 | [5] |
| Lattice Constants | a = 11.20 Å, b = 11.28 Å, c = 3.83 Å | |
| Atomic Positions | Complex, with multiple non-equivalent Sb and S sites | [6] |
Diantimony Trioxide (Sb₂O₃)
Diantimony trioxide is dimorphous, existing as cubic senarmontite at low temperatures and orthorhombic valentinite at higher temperatures.[7][8]
Table 1.3.1: Senarmontite (Cubic Sb₂O₃)
| Parameter | Value | Reference |
| Crystal System | Cubic | [9] |
| Space Group | Fd-3m | [9][10] |
| Space Group Number | 227 | [11] |
| Lattice Constant | a = 11.152 Å | [10] |
| Atomic Positions | Sb at 32e, O at 48f | [11] |
Table 1.3.2: Valentinite (Orthorhombic Sb₂O₃)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | Pccn | [8] |
| Space Group Number | 56 | [12] |
| Lattice Constants | a = 4.91 Å, b = 12.46 Å, c = 5.42 Å | [8] |
| Atomic Positions | Sb at 8e, O1 at 4c, O2 at 8e | [12] |
Diantimony Tritelluride (Sb₂Te₃)
Diantimony tritelluride is a semiconductor with a rhombohedral crystal structure, notable for its thermoelectric properties.[13] Its structure is layered, consisting of quintuple layers of Te-Sb-Te-Sb-Te atoms.[14][15]
| Parameter | Value | Reference |
| Crystal System | Trigonal | [16] |
| Space Group | R-3m | [14][16] |
| Space Group Number | 166 | [13] |
| Lattice Constants (Hexagonal setting) | a = 4.262 Å, c = 30.458 Å | [13] |
| Atomic Positions | Sb at 6c (z ≈ 0.79), Te1 at 3a, Te2 at 6c (z ≈ 0.39) |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structures of antimony and its compounds relies on several key experimental techniques. Below are detailed methodologies for these experiments.
Single Crystal Growth
High-quality single crystals are essential for accurate single-crystal X-ray diffraction analysis.
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Modified Bridgman Method for Sb₂Te₃:
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Stoichiometric amounts of high-purity antimony and tellurium are sealed in an evacuated quartz ampoule.[14][15]
-
The ampoule is heated in a vertical furnace to a temperature above the melting point of Sb₂Te₃ (around 620 °C) to ensure a homogeneous melt.
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The ampoule is then slowly lowered through a temperature gradient.
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Crystal growth occurs at the solid-liquid interface as the melt cools and solidifies.
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The cooling rate is a critical parameter and is typically in the range of a few millimeters per hour to promote the growth of a large single crystal.
-
-
Hydrothermal Synthesis of Valentinite (Sb₂O₃):
-
Antimony trichloride (B1173362) (SbCl₃) is used as a precursor.[17]
-
The precursor is placed in a Teflon-lined autoclave with a diluted aqueous HCl solution.[17]
-
The autoclave is heated to a specific temperature (e.g., 140 °C) for an extended period (e.g., 30 hours).[17]
-
During this process, single crystals of valentinite precipitate from the solution.
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The resulting crystals are then washed and dried.
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X-ray Diffraction (XRD)
XRD is the most common technique for determining crystal structures.
-
Single-Crystal XRD:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
The crystal is rotated, and a series of diffraction patterns are collected at different orientations using a detector (e.g., a CCD or CMOS detector).
-
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group.
-
The intensity data is then used to solve the crystal structure and refine the atomic positions and thermal parameters.
-
-
Powder XRD and Rietveld Refinement:
-
A polycrystalline sample is finely ground to a homogeneous powder to ensure random orientation of the crystallites.
-
The powder is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam in a diffractometer.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Rietveld Refinement: The entire experimental diffraction pattern is fitted with a calculated profile based on a structural model. The refinement process involves minimizing the difference between the observed and calculated patterns by adjusting various parameters, including lattice parameters, atomic positions, site occupancies, and peak shape parameters.[15][18][19]
-
Electron Diffraction
Electron diffraction is particularly useful for studying the crystal structure of thin films and nanomaterials.
-
Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED):
-
Sample Preparation: A thin electron-transparent sample is required. For thin films, the film can be deposited on a soluble substrate (e.g., NaCl) and then floated onto a TEM grid.[20] For bulk materials, techniques like focused ion beam (FIB) milling or ultramicrotomy are used to create thin sections.
-
The TEM grid with the sample is placed in the electron microscope.
-
A high-energy electron beam (e.g., 200-300 keV) is transmitted through the sample.
-
The transmitted electrons are diffracted by the crystal lattice.
-
A selected area aperture is used to isolate a specific region of the sample for diffraction analysis.
-
The resulting diffraction pattern (a series of spots for a single crystal or rings for a polycrystalline material) is recorded on a detector.
-
The geometry of the diffraction pattern is used to determine the lattice parameters and crystal symmetry.
-
Visualizations of Crystal Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the crystal structure of elemental antimony and a generalized workflow for crystal structure determination.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rruff.net [rruff.net]
- 3. "Ultrafast Electron Diffraction Study of the Dynamics of Antimony Thin " by Mahmoud Abdel-Fattah [digitalcommons.odu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Valentinite - Wikipedia [en.wikipedia.org]
- 9. Senarmontite Mineral Data [webmineral.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chalcogen.ro [chalcogen.ro]
- 14. [PDF] Crystal growth and x-ray diffraction characterization of Sb2Te3 single crystal | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. xray.cz [xray.cz]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. ias.ac.in [ias.ac.in]
